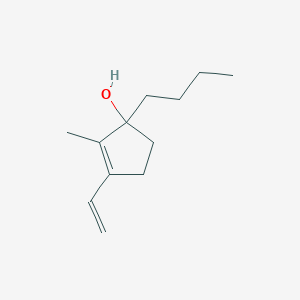

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol is an organic compound with the molecular formula C12H20O It is a cyclopentene derivative with a butyl group, an ethenyl group, and a methyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-one, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The ethenyl group can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products Formed

Oxidation: Formation of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-one.

Reduction: Formation of 1-butyl-3-ethenyl-2-methylcyclopentane.

Substitution: Formation of halogenated derivatives such as this compound halides.

Scientific Research Applications

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The specific pathways involved would depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

2-Butyl-3-methylcyclopent-2-en-1-one: A similar compound with a ketone group instead of an alcohol group.

3-Methylbut-2-en-1-ol: A compound with a similar structure but different substituents on the cyclopentene ring.

Uniqueness

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol is unique due to the combination of its functional groups and the specific arrangement of its substituents

Biological Activity

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol, a compound with the molecular formula C12H18O, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and antioxidant properties, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

The compound features a cyclopentene ring substituted with a butyl and an ethenyl group, contributing to its unique reactivity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H18O |

| Molecular Weight | 194.27 g/mol |

| CAS Number | 651706-48-8 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various essential oils, it was found that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be as low as 0.5 mg/mL for certain derivatives, suggesting strong antibacterial activity .

Antifungal Activity

The compound also shows promising antifungal activity. In vitro tests revealed that it could inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The observed MIC values ranged from 0.8 mg/mL to 1.5 mg/mL, indicating its potential as a natural antifungal agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. Results indicated an IC50 value of approximately 25 µg/mL, demonstrating that the compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of bacteria and fungi, thus hindering their growth.

- Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Antimicrobial Properties : A comparative study involving various essential oils showed that those containing similar cyclic structures exhibited superior antimicrobial effects compared to traditional antibiotics .

- Antioxidant Efficacy Assessment : In another study focusing on natural antioxidants, the compound was isolated from plant extracts and demonstrated significant protective effects against oxidative damage in cellular models .

Properties

CAS No. |

651706-48-8 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C12H20O/c1-4-6-8-12(13)9-7-11(5-2)10(12)3/h5,13H,2,4,6-9H2,1,3H3 |

InChI Key |

SFIUUZAUNRUTAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC(=C1C)C=C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.